EGFR and ErbB2 Kinase Activity Profiling: Target Compound vs. COX-Selective and Cytotoxic Analogues
The target compound CAS 953138-30-2 maps bioactivity against EGFR and ErbB2 receptor tyrosine kinases with potency recorded at ≤0.1 μM in the MolBic bioactivity database [1]. In contrast, the N-propylacetamide analogue sharing the same 5-(3-methoxyphenyl)isoxazole core (CAS 953137-86-5) is characterized not as a kinase inhibitor but as a potent and selective COX-1 inhibitor, with its primary documented activity being cyclooxygenase-1 inhibition rather than kinase targeting . This divergence in primary target class—kinase versus cyclooxygenase—is driven solely by the amide N-substituent difference (furan-2-ylmethyl vs. n-propyl), demonstrating that even congeners sharing the same isoxazole-aryl pharmacophore core cannot be assumed to share target profiles [1] . Additionally, the 4-chlorophenyl analogue (CAS 946283-76-7) is documented with anticancer cytotoxicity IC50 values of 12 μM (HeLa) and 15 μM (MCF-7) but without specific kinase-target data, suggesting a distinct mechanism of action from CAS 953138-30-2 .
| Evidence Dimension | Primary bioactivity target class and potency range |
|---|---|
| Target Compound Data | Kinase inhibition: bioactivity ≤0.1 μM against EGFR and ErbB2 tyrosine kinases (MolBic database mapping) |
| Comparator Or Baseline | CAS 953137-86-5 (N-propyl analogue): selective COX-1 inhibition, no kinase targeting reported; CAS 946283-76-7 (4-chlorophenyl analogue): cytotoxicity IC50 12 μM (HeLa), 15 μM (MCF-7), no kinase-specific data |
| Quantified Difference | Target class divergence: kinase (EGFR/ErbB2) vs. COX-1 vs. non-specific cytotoxicity; potency: ≤0.1 μM (kinase) vs. 12–15 μM (cytotoxicity) |
| Conditions | MolBic bioactivity database mapping; in vitro cytotoxicity assays (HeLa cervical carcinoma, MCF-7 breast adenocarcinoma cell lines) |
Why This Matters
For kinase-focused drug discovery or chemical biology programs, CAS 953138-30-2 provides a kinase-targeted starting point, while the N-propyl analogue would be entirely unsuitable (COX-1 inhibitor) and the 4-chlorophenyl analogue shows substantially weaker potency in a different phenotypic readout.
- [1] MolBic IDRB Lab. Compound Information: Map of Molecular Bioactivity Related to N-(furan-2-ylmethyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide (CP0037646). Available at: https://molbic.idrblab.net/data/compound/details/CP0037646 View Source
